2-(3-Bromophenyl)-5-(furan-2-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8BrNO2 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H8BrNO2/c14-10-4-1-3-9(7-10)13-15-8-12(17-13)11-5-2-6-16-11/h1-8H |
InChI Key |
GWUSMVHZJLMGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromophenyl 5 Furan 2 Yl Oxazole
General Strategies for 2,5-Disubstituted Oxazole (B20620) Ring Formation
Classical methods for oxazole synthesis have been well-established for over a century and continue to be valuable tools in organic synthesis. These strategies typically rely on cyclodehydration, condensation, or cycloaddition reactions to form the heterocyclic ring.
The Robinson-Gabriel synthesis is a cornerstone method for the preparation of oxazoles, particularly 2,5-disubstituted analogs. wikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org The process is typically catalyzed by a cyclodehydrating agent. wikipedia.org
The mechanism involves the initial protonation of the acylamino ketone, followed by cyclization and dehydration to yield the 2,5-disubstituted oxazole. ijpsonline.com While various dehydrating agents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), and phosphorus oxychloride (POCl3) can be used, they sometimes result in lower yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com
For the synthesis of a molecule like 2-(3-Bromophenyl)-5-(furan-2-yl)oxazole, a plausible Robinson-Gabriel approach would start from a 2-(3-bromobenzamido)-1-(furan-2-yl)ethan-1-one precursor.
Table 1: Key Features of the Robinson-Gabriel Synthesis
| Feature | Description |
|---|---|
| Reactants | 2-Acylamino-ketones wikipedia.org |
| Reaction Type | Intramolecular cyclization and dehydration wikipedia.org |
| Catalysts | Cyclodehydrating agents (e.g., H2SO4, POCl3, PPA) wikipedia.orgijpsonline.com |
| Products | 2,5-Disubstituted oxazoles ijpsonline.com |
Condensation reactions provide another major pathway to 2,5-disubstituted oxazoles.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This method is essentially a dehydration reaction that can proceed under mild conditions. wikipedia.org It is particularly useful for synthesizing 2,5-diaryl oxazoles. wikipedia.org For instance, the reaction of mandelic acid nitrile with benzaldehyde yields 2,5-diphenyl-oxazole. cutm.ac.in In the context of this compound, this would involve the condensation of a cyanohydrin derived from 3-bromobenzaldehyde with 2-furaldehyde.
The Van Leusen oxazole synthesis is a more modern condensation method that allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. nih.govmdpi.com The reaction is driven by the unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The process involves the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.orgnih.gov While primarily used for 5-substituted oxazoles, variations have been developed for the synthesis of 4,5-disubstituted oxazoles. nih.gov
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful route to five-membered heterocycles, including oxazoles and their precursors. wikipedia.org The reaction between a nitrile oxide and an alkyne is a well-established method for the synthesis of isoxazoles, which are structural isomers of oxazoles. wikipedia.orgyoutube.com While not a direct synthesis of oxazoles, the principles of cycloaddition are relevant.
More directly, oxazoles themselves can participate as dienes in Diels-Alder reactions, which can lead to the formation of other heterocyclic systems like pyridines. pharmaguideline.comwikipedia.org The intramolecular Diels-Alder reaction of oxazoles (IMDAO) has been extensively used in the synthesis of complex natural products. thieme-connect.com
Hypervalent iodine reagents can mediate oxidative cycloaddition reactions to form oxazolines and oxazoles from various substrates. nsf.gov For example, N-allylamides can undergo oxidative cyclization to yield oxazolines. nsf.gov
Transition-Metal-Catalyzed Approaches for Oxazole Construction
Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed methods for the construction of heterocyclic rings, offering advantages in terms of efficiency, regioselectivity, and functional group tolerance.
Palladium catalysis has become a dominant tool in cross-coupling reactions for the formation of C-C, C-N, and C-O bonds. ignited.inrsc.org In the context of oxazole synthesis, palladium catalysts can facilitate sequential C-N and C-O bond formations. organic-chemistry.org One approach involves the reaction of amides and ketones via a palladium-catalyzed sp2 C-H activation pathway. organic-chemistry.org This method has been used to synthesize highly substituted oxazoles. organic-chemistry.org
A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.orgnih.gov This process is thought to proceed through a cascade formation of C-N and C-O bonds. rsc.orgnih.gov
Table 2: Comparison of Palladium-Catalyzed Oxazole Syntheses
| Method | Starting Materials | Key Features |
|---|---|---|
| Amide and Ketone Coupling | Amides, Ketones | Sequential C-N and C-O bond formation, sp2 C-H activation organic-chemistry.org |
| Oxidative Cyclization | Alkynes, Amines, Water | Cascade C-N and C-O bond formation, uses water as an oxygen source rsc.orgrsc.org |
Copper catalysis provides an attractive alternative to palladium due to its lower cost and toxicity. rsc.orgacs.org Copper-mediated oxidative cyclization reactions have been successfully employed for the synthesis of oxazoles.
One such method involves the copper(II)-mediated oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. rsc.org This approach offers a route from simple amide and alkyne precursors. rsc.org
Another copper-catalyzed tandem oxidative cyclization utilizes readily available starting materials to produce polysubstituted oxazoles under mild conditions. acs.orgnih.gov A facile method for synthesizing 2,5-disubstituted oxazoles involves a copper-catalyzed cascade reaction of alkenes with azides, using air as the oxidant. rsc.org This reaction proceeds through a 1,3-dipolar cycloaddition followed by a series of rearrangements and an aerobic oxidative dehydrogenative cyclization. rsc.org
Other Catalytic Systems for Oxazole Synthesis
While classical methods like the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) remain fundamental, a variety of modern catalytic systems have been developed to improve efficiency, yield, and substrate scope for the synthesis of 2,5-disubstituted oxazoles. acs.org These systems offer milder reaction conditions and greater functional group tolerance. acs.orginformahealthcare.com
Gold (Au) Catalysis : Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for oxazole synthesis. One notable method is the gold(I)-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom source (like an N-oxide). informahealthcare.comresearchgate.net This approach allows for the construction of the oxazole core from simple, readily available starting materials. researchgate.net For instance, a heterogeneous phosphine-gold(I) complex has been used to yield a variety of 2,5-disubstituted oxazoles in good to excellent yields under mild conditions. researchgate.net
Copper (Cu) Catalysis : Copper-mediated reactions are widely used for forming C-N and C-O bonds, which are crucial steps in oxazole synthesis. informahealthcare.com Copper(II)-catalyzed oxidative cyclization of enamides provides an effective route to 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org Another approach involves the copper-catalyzed coupling of aryl hydrazides and arylacetic acids via dual oxidation, which can be adapted for oxazole synthesis. nih.gov
Cobalt (Co) Catalysis : Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes represents an efficient method for synthesizing 2,5-disubstituted oxazoles. rsc.org This reaction proceeds under mild conditions through a [3+2] cycloaddition and features a broad substrate scope. rsc.org
Ruthenium (Ru) Catalysis : A dual catalytic system involving ruthenium(II) porphyrin and simple copper salts has been developed for the cyclization of carboxylic acids with phenylacetylenes. acs.org This method facilitates the formation of an intermolecular C-N bond and an intramolecular C-O bond, leading to oxazole derivatives under mild conditions. acs.org
Metal-Free Catalysis : In addition to metal-based catalysts, metal-free systems have gained traction. Iodine, for example, can catalyze the tandem oxidative cyclization of α-amino ketones with aromatic aldehydes to produce 2,5-disubstituted oxazoles efficiently. acs.org This method avoids residual metal contamination in the final products. acs.org Another sustainable approach is a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Gold (Au) | [2+2+1] Annulation | Mild conditions, broad substrate scope, heterogeneous options available. | informahealthcare.comresearchgate.net |
| Copper (Cu) | Oxidative Cyclization | Effective for enamide cyclization, can be performed at room temperature. | informahealthcare.comorganic-chemistry.org |
| Cobalt (Co) | [3+2] Cycloaddition | Mild conditions, efficient for coupling N-pivaloyloxyamides and alkynes. | rsc.org |
| Ruthenium (Ru)/Copper (Cu) | Dual Catalytic Cyclization | Utilizes readily available carboxylic acids and acetylenes. | acs.org |
| Iodine (Metal-Free) | Tandem Oxidative Cyclization | Avoids metal contamination, uses accessible starting materials. | acs.org |
Regioselective Incorporation of the 3-Bromophenyl Moiety
Achieving the specific 2-(3-Bromophenyl) substitution requires careful regiochemical control. This can be accomplished either by starting with a precursor already containing the 3-bromophenyl group or by performing a selective bromination on a pre-formed aryl-oxazole scaffold.
The most straightforward strategy to ensure the correct placement of the 3-bromophenyl group is to use a starting material that already contains this moiety. Many common oxazole syntheses can accommodate this approach. For example, 3-bromobenzaldehyde can be used in the Van Leusen oxazole synthesis, reacting with tosylmethyl isocyanide (TosMIC) to form the 5-unsubstituted oxazole ring, with the 3-bromophenyl group at the 2-position. researchgate.net
Similarly, in syntheses that build the oxazole from a carboxylic acid or nitrile, 3-bromobenzoic acid or 3-bromobenzonitrile can be employed. Palladium-catalyzed direct arylation methods, for instance, often couple a pre-formed oxazole with an aryl bromide. nih.govnih.gov To install the group at the C2 position, a 2-unsubstituted oxazole would be coupled with 1,3-dibromobenzene or a related derivative under conditions that favor C2-arylation. organic-chemistry.orgnih.gov
Direct bromination offers an alternative route where the bromine atom is introduced after the formation of the 2-phenyloxazole core. This requires a regioselective bromination of the phenyl ring at the meta-position.
Electrophilic aromatic substitution on the phenyl ring of a 2-phenyloxazole derivative is the most common method. The oxazole ring itself is an electron-withdrawing group, which directs electrophilic substitution on the attached phenyl ring primarily to the meta-position. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or acetic acid can be used for this purpose. mdpi.comcbijournal.com The reaction conditions, including temperature and catalyst, can be optimized to achieve high regioselectivity and yield. mdpi.com For instance, the electrophilic aromatic bromination of a dimethoxy-substituted phenyloxazole with NBS yielded a mixture of bromooxazoles, demonstrating the feasibility of this approach. mdpi.com
It is important to control the reaction conditions to avoid bromination of the electron-rich oxazole ring itself, which is also susceptible to electrophilic attack, particularly at the C5 or C4 positions. researchgate.net
| Strategy | Method | Key Reagents/Precursors | Advantages | Reference |
|---|---|---|---|---|
| Pre-functionalization | Van Leusen Synthesis | 3-Bromobenzaldehyde, TosMIC | Excellent regiocontrol, straightforward. | researchgate.net |
| Pre-functionalization | Palladium-catalyzed Coupling | 2-Unsubstituted oxazole, 1,3-dibromobenzene | Builds complexity from simpler fragments. | nih.gov |
| Direct Bromination | Electrophilic Aromatic Substitution | 2-Phenyloxazole, NBS | Introduces bromine late-stage, meta-directing effect of the oxazole ring. | mdpi.comcbijournal.com |
Regioselective Introduction of the Furan-2-yl Moiety
The installation of the furan-2-yl group at the C5 position of the oxazole ring can be achieved through methods analogous to those used for the bromophenyl group: either by incorporating a furan-derived building block during ring synthesis or by attaching the furan (B31954) moiety to a pre-formed oxazole via a cross-coupling reaction.
Building the oxazole ring with a precursor that already contains the furan-2-yl group is a common and effective strategy. For example, in a reaction analogous to the Van Leusen synthesis, which typically yields 5-substituted oxazoles from aldehydes, a furan-containing starting material can be used. nih.gov The reaction of tosylmethyl isocyanide (TosMIC) with 2-furaldehyde in the presence of a base like potassium carbonate provides a direct route to 5-(furan-2-yl)oxazole. researchgate.net
Other syntheses can also employ furan-based precursors. For example, methods starting from α-haloketones can utilize 2-(bromoacetyl)furan to build the C4-C5 bond of the oxazole ring, ultimately placing the furan group at the C5 position.
Modern cross-coupling reactions provide a powerful means to forge carbon-carbon bonds between heterocyclic rings. To form the C5-(furan-2-yl) bond, a 5-halo-oxazole (e.g., 5-bromo-2-(3-bromophenyl)oxazole) can be coupled with a furan-based organometallic reagent.
Suzuki Coupling : This reaction would involve coupling a 5-bromooxazole with 2-furylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This is a highly versatile and widely used method for creating aryl-heteroaryl bonds.
Stille Coupling : A 5-bromooxazole could be coupled with 2-(tributylstannyl)furan, also under palladium catalysis.
Direct C-H Arylation : An increasingly popular and atom-economical alternative is the direct C-H functionalization of the furan ring. nih.gov In this scenario, a 5-bromooxazole could be coupled directly with furan. nih.gov Conversely, and more commonly, a 5-unsubstituted oxazole can be directly arylated at the C5 position using a 2-halofuran. organic-chemistry.org Palladium catalysts with specific phosphine (B1218219) ligands are often employed to control the regioselectivity of the arylation, favoring the C5 position over the C2 position. organic-chemistry.orgnih.gov
Specific Synthetic Route Elucidation for this compound (Hypothetical/Proposed)
This section outlines a hypothetical approach to the synthesis of this compound, beginning with a retrosynthetic analysis to identify key precursors, followed by two distinct proposed synthetic pathways.
A retrosynthetic analysis of this compound suggests several possible disconnections of the oxazole ring. The most common and reliable methods for constructing 2,5-disubstituted oxazoles often involve the formation of the C-O and C-N bonds of the heterocycle from acyclic precursors.
One logical disconnection is breaking the C2-N3 and C5-O1 bonds. This leads back to two primary fragments: a 3-bromobenzoyl derivative (providing the C2 and the 3-bromophenyl group) and a 2-(aminoacetyl)furan derivative (providing C4, C5, N3, and the furan-2-yl group). This is a common strategy in oxazole synthesis, often involving the condensation of an α-haloketone with an amide or the cyclodehydration of an N-acyl-α-amino ketone.
An alternative disconnection can be envisioned at the C2-N3 and C4-C5 bonds. This approach would involve the reaction of a 3-bromobenzonitrile with a furan-derived species. Such strategies, while also plausible, can sometimes be more complex in their execution.
For the purpose of proposing detailed synthetic pathways, the first retrosynthetic approach is favored due to its prevalence and versatility in oxazole synthesis. This leads to key precursors such as 3-bromobenzaldehyde or 3-bromobenzoic acid, and 2-amino-1-(furan-2-yl)ethan-1-one or a related α-functionalized ketone derived from furan.
This pathway follows a classical approach involving the condensation of an α-haloketone with an amide, followed by cyclization.
Step 1: Synthesis of 2-bromo-1-(furan-2-yl)ethan-1-one
The synthesis begins with the bromination of 2-acetylfuran. This is a standard α-halogenation of a ketone, which can be achieved using various brominating agents.
Reaction: 2-Acetylfuran is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light, or alternatively with bromine (Br₂) in a suitable solvent like methanol or acetic acid.
Reagents and Conditions: 2-Acetylfuran, N-bromosuccinimide (NBS), benzoyl peroxide, in a solvent like carbon tetrachloride (CCl₄), under reflux.
Product: 2-Bromo-1-(furan-2-yl)ethan-1-one.
Step 2: Synthesis of this compound
The resulting α-bromoketone is then condensed with 3-bromobenzamide. This reaction, known as the Robinson-Gabriel synthesis, proceeds via an initial N-alkylation of the amide, followed by an intramolecular cyclization and dehydration to form the oxazole ring.
Reaction: 2-Bromo-1-(furan-2-yl)ethan-1-one is reacted with 3-bromobenzamide.
Reagents and Conditions: 2-Bromo-1-(furan-2-yl)ethan-1-one, 3-bromobenzamide, in a high-boiling solvent such as dimethylformamide (DMF) or xylene, at elevated temperatures (e.g., 120-150 °C). A mild base like potassium carbonate (K₂CO₃) can be added to facilitate the reaction.
Product: this compound.
This alternative pathway utilizes a palladium-catalyzed cross-coupling reaction to form one of the aryl-oxazole bonds, offering a different strategic approach.
Step 1: Synthesis of 2-(3-Bromophenyl)oxazole
This step involves the formation of the 2-substituted oxazole core. This can be achieved through the reaction of 3-bromobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This is a well-established method for the synthesis of oxazoles from aldehydes.
Reaction: 3-Bromobenzaldehyde is reacted with tosylmethyl isocyanide (TosMIC).
Reagents and Conditions: 3-Bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), in a solvent like methanol, at reflux.
Product: 2-(3-Bromophenyl)oxazole.
Step 2: Halogenation of 2-(3-Bromophenyl)oxazole
The next step is the selective halogenation of the 2-(3-bromophenyl)oxazole at the 5-position. Oxazoles can be halogenated at the C5 position under appropriate conditions.
Reaction: 2-(3-Bromophenyl)oxazole is brominated at the 5-position.
Reagents and Conditions: 2-(3-Bromophenyl)oxazole, N-bromosuccinimide (NBS), in a solvent like acetonitrile, at room temperature.
Product: 5-Bromo-2-(3-bromophenyl)oxazole.
Step 3: Suzuki Cross-Coupling Reaction
The final step is a Suzuki cross-coupling reaction between the 5-bromo-2-(3-bromophenyl)oxazole and furan-2-boronic acid. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aromatic rings.
Reaction: 5-Bromo-2-(3-bromophenyl)oxazole is coupled with furan-2-boronic acid.
Reagents and Conditions: 5-Bromo-2-(3-bromophenyl)oxazole, furan-2-boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), in a solvent mixture such as toluene/ethanol/water or dioxane/water, under an inert atmosphere (e.g., argon or nitrogen) and heated to reflux.
Product: this compound.
Chemical Reactivity and Functionalization of 2 3 Bromophenyl 5 Furan 2 Yl Oxazole
Reactivity of the Oxazole (B20620) Nucleus in the Context of Disubstitution
The chemical behavior of the oxazole ring in 2-(3-Bromophenyl)-5-(furan-2-yl)oxazole is significantly influenced by its substituents. The 3-bromophenyl group at the C2 position acts as an electron-withdrawing group, while the furan-2-yl group at the C5 position is electron-rich. This electronic arrangement modulates the reactivity of the oxazole core towards various reagents.
The oxazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). Theoretical and experimental studies indicate that when substitution does occur, it preferentially takes place at the electron-rich C5 position. thepharmajournal.comderpharmachemica.comchempedia.info However, in the target molecule, this position is already occupied by the furan-2-yl group.
The C4 position is the next most likely site for electrophilic attack on the oxazole ring, although it is significantly deactivated. An activating, electron-donating group on the ring would be required to facilitate such a reaction readily. thepharmajournal.com
It is crucial to consider the furan-2-yl substituent, which is a π-excessive heterocycle and highly susceptible to electrophilic attack, typically at its C5 position (the position adjacent to the oxygen and distal to the oxazole linkage). In reactions involving electrophiles, the attack is almost exclusively directed to the furan (B31954) ring rather than the deactivated oxazole or bromophenyl rings. researchgate.netresearchgate.net Studies on similar structures, such as 2-(furan-2-yl)acenaphtho[1,2-d]oxazole, have shown that nitration, bromination, and acylation all occur on the furan ring regardless of the reaction conditions. researchgate.net
Nucleophilic substitution on an unsubstituted oxazole ring is uncommon due to its electron-rich nature. thepharmajournal.comderpharmachemica.com However, the presence of substituents can alter this behavior. The C2 position of the oxazole ring is the most acidic, and deprotonation can be achieved using strong bases like organolithium reagents. researchgate.net This generates a 2-lithiooxazole species, which can act as a nucleophile and react with various electrophiles. While this is a common strategy for functionalizing the C2 position, in this compound, this position is already substituted.
Deprotonation at other positions, such as C4, is less favorable. The formation of a carbanion at the C5 position has been achieved in systems where a strong electron-withdrawing group, like a phenylsulfonyl group, is present at C2, allowing for subsequent reaction with electrophiles. researchgate.netacs.org Given the disubstituted nature of the target compound, direct nucleophilic attack or deprotonation on the oxazole ring itself is challenging without the presence of a suitable leaving group. Protonation and subsequent N-alkylation or N-acylation typically occur at the nitrogen atom (N3), which is the most basic site in the molecule. thepharmajournal.comderpharmachemica.com
Oxazole rings are generally thermally stable but can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, bases, or upon photochemical irradiation. rsc.org The stability of the 2,5-disubstituted oxazole core is generally higher than that of monosubstituted or unsubstituted oxazoles.
Acid-catalyzed hydrolysis can lead to cleavage of the oxazole ring to form an α-acylamino ketone precursor. The stability towards acid is influenced by the substituents; electron-withdrawing groups tend to stabilize the ring, whereas electron-donating groups can facilitate cleavage.
Photochemical reactions, particularly in the presence of sensitizers, can induce rearrangements or cycloadditions. For instance, UV irradiation can lead to complex rearrangements and the formation of different isomers. rsc.org The 2-lithiooxazole species, formed upon deprotonation, exists in equilibrium with an open-chain isonitrile enolate form. researchgate.net While this is an equilibrium, it demonstrates a pathway for ring-opening under strongly basic conditions.
Transformations Involving the 3-Bromophenyl Substituent
The bromine atom on the phenyl ring at the C2 position is the most versatile functional handle on the entire molecule for synthetic transformations. It serves as an excellent precursor for a wide array of metal-catalyzed cross-coupling reactions, allowing for the extension of the molecular framework by forming new carbon-carbon and carbon-heteroatom bonds.
The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a highly efficient method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This allows for the introduction of new aryl or heteroaryl groups. The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reactivity of aryl bromides in Suzuki couplings is excellent, making this a robust method for derivatizing this compound. libretexts.orgtcichemicals.com
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner (Example) | Yield (%) | Ref |
| Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene / H₂O | 80-110 | Phenylboronic acid | >85 | mdpi.com |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Heteroarylboronic esters | 81-89 | nih.gov |
| [DTBNpP]Pd(crotyl)Cl | TMSOK | THF | 65 | Neopentyl arylboronic esters | High | nih.gov |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne C(sp²)–C(sp) bond. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free versions have also been developed. nih.gov This method is invaluable for introducing linear alkynyl extensions to the molecule. Aryl bromides are generally less reactive than aryl iodides and may require higher temperatures or more active catalyst systems. wikipedia.org
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner (Example) | Yield (%) | Ref |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | 60-100 | Phenylacetylene | 72-96 | scirp.orgscirp.org |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Various Terminal Alkynes | High | scirp.org |
| [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP | DMSO | Room Temp - 60 | Alkyl/Aryl Acetylenes | >90 | nih.gov |
Beyond Suzuki and Sonogashira reactions, the aryl bromide moiety can participate in a variety of other important metal-catalyzed transformations.
Heck Reaction: The palladium-catalyzed Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with trans selectivity. mdpi.comorganic-chemistry.org This reaction is effective for introducing vinyl substituents onto the phenyl ring. The reaction generally requires a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC), and a base. organic-chemistry.orgnih.govbeilstein-journals.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org It is one of the most general methods for synthesizing aryl amines and would allow for the introduction of various amino functionalities at the 3-position of the phenyl ring. The reaction requires a palladium source, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide. wikipedia.orgnih.gov
Cyanation: The introduction of a nitrile group (–CN) can be achieved through palladium- or nickel-catalyzed cyanation of the aryl bromide. nih.govrsc.org Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less toxic alternatives to alkali metal cyanides. nih.govorganic-chemistry.orgnih.gov The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
The bromine atom on the phenyl ring of this compound serves as a key functional handle for introducing molecular diversity. While classical nucleophilic aromatic substitution (SNAr) on non-activated aryl halides is generally challenging, the bromine atom is readily substituted using modern transition-metal-catalyzed cross-coupling reactions. libretexts.orgnih.gov These methods have become indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions, in particular, provide efficient pathways for the functionalization of the bromophenyl group. The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl bromide with various organoboron reagents, such as boronic acids or esters. tandfonline.comnih.govmdpi.commdpi.com This reaction is tolerant of a wide range of functional groups and allows for the introduction of new aryl, heteroaryl, or alkyl substituents.
Similarly, the Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.orgrsc.org This palladium-catalyzed reaction couples the aryl bromide with a diverse array of primary and secondary amines, amides, or other nitrogen nucleophiles, providing access to a wide range of aniline (B41778) derivatives. wikipedia.orgacsgcipr.org These transformations are fundamental for modifying the electronic and steric properties of the phenyl ring.
| Reaction Type | Reagents/Catalyst System | Typical Conditions | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Solvent (e.g., Toluene, Dioxane), Heat | C-C Bond Formation (Biaryl, etc.) |
| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu) | Solvent (e.g., Toluene), Heat | C-N Bond Formation (Aryl Amines) |
Reactivity of the Furan-2-yl Substituent
The furan-2-yl moiety is an electron-rich aromatic heterocycle that exhibits distinct reactivity, primarily characterized by its susceptibility to electrophilic attack and its ability to participate as a diene in cycloaddition reactions. pearson.comresearchgate.net
Electrophilic Reactions on the Furan Ring
The furan ring is significantly more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen atom, which enhances the electron density of the ring. pearson.com Electrophilic aromatic substitution on furan preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more effectively stabilized by resonance. quora.comquora.com
In this compound, the furan ring is already substituted at its C2 position by the oxazole ring. Consequently, electrophilic substitution is strongly directed to the vacant C5 position of the furan ring. Common electrophilic reactions applicable to this position include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen at the C5 position.
Nitration: Mild nitrating agents, such as acetyl nitrate, are used to install a nitro group, as harsh acidic conditions can lead to ring-opening of the furan.
Acylation: Friedel-Crafts acylation can be performed under mild conditions, often using acid anhydrides with a mild Lewis acid catalyst, to introduce an acyl group at the C5 position.
Diels-Alder Reactivity of the Furan Moiety
The furan ring can function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. acs.orgrsc.org This reactivity allows for the construction of complex bicyclic structures, specifically 7-oxabicyclo[2.2.1]heptane derivatives. acs.org The reaction involves the concerted addition of a 2π-electron component (a dienophile), such as an alkene or alkyne, across the furan diene.
The presence of the oxazole substituent at the C2 position can influence the reactivity and selectivity of the cycloaddition. nih.gov The reaction typically proceeds with endo selectivity, although the initial endo adduct can sometimes isomerize to the more thermodynamically stable exo product upon heating. acs.org The resulting oxabicyclic adducts are valuable synthetic intermediates that can be further transformed into substituted arenes or other complex molecules. acs.org
| Dienophile Example | Product Type | Notes |
| Maleic Anhydride | 7-Oxabicyclo[2.2.1]heptane derivative | A classic, reactive dienophile. |
| N-Phenylmaleimide | 7-Oxabicyclo[2.2.1]heptane derivative | Forms a stable cycloadduct. |
| Dimethyl Acetylenedicarboxylate | Oxabicyclic adduct with a double bond | Reaction with an alkyne dienophile. |
Selective Functionalization Strategies for the Compound
Achieving regioselective functionalization of a molecule with multiple heterocyclic rings requires precise control over reactivity. Modern synthetic methods, such as directed metalation and direct C-H functionalization, offer powerful strategies for modifying specific C-H bonds within the this compound framework.
Regioselective Lithiation and Metalation Approaches
Directed ortho-metalation (DoM) is a potent technique for the regioselective deprotonation of aromatic and heteroaromatic C-H bonds. baranlab.orgharvard.edu The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium base and directs deprotonation to an adjacent position. In this compound, the heteroatoms within the oxazole and furan rings can serve as endogenous DMGs.
Potential sites for regioselective lithiation include:
C4 of the Oxazole Ring: The nitrogen atom of the oxazole ring can direct lithiation to the adjacent C4 position.
C3 of the Furan Ring: The oxygen atom of the furan ring can direct lithiation to the C3 position.
The resulting organolithium species are potent nucleophiles that can be trapped with a wide variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂), allowing for the installation of new functional groups at a predetermined site.
Direct C-H Functionalization Adjacent to Heterocycles
Direct C-H functionalization has emerged as a highly atom-economical and efficient alternative to classical cross-coupling and metalation strategies, as it avoids the synthesis of pre-functionalized organometallic reagents. beilstein-journals.orgmdpi.comnih.gov These reactions, typically catalyzed by transition metals like palladium, rhodium, or cobalt, enable the direct coupling of a C-H bond with a reaction partner, such as an aryl halide. nih.govmdpi.comacs.orgrsc.org
For this compound, direct C-H arylation could be targeted at the electron-rich C-H bonds of the heterocyclic rings. researchgate.netresearchgate.net The C5 position of the furan ring is a particularly likely site for palladium-catalyzed C-H activation, given the high reactivity of this position in furan derivatives. mdpi.comresearchgate.net This methodology allows for the synthesis of complex poly-aryl and heteroaryl systems in a single step from simple precursors.
| Strategy | Target Site(s) | Key Reagents | Outcome |
| Directed Lithiation | Oxazole C4, Furan C3 | n-BuLi or s-BuLi, then Electrophile (E⁺) | Regioselective introduction of a new functional group (E). |
| Direct C-H Arylation | Furan C5, Oxazole C4 | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Base | Direct formation of a C-C bond with an aryl group. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.
The ¹H NMR spectrum of 2-(3-Bromophenyl)-5-(furan-2-yl)oxazole provides specific information about the chemical environment of each proton. The signals are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons on the bromophenyl, furan (B31954), and oxazole (B20620) rings.
The protons of the 3-bromophenyl ring are anticipated to show a characteristic splitting pattern. The proton at the C2' position would likely appear as a triplet or singlet-like signal due to small meta-coupling. The protons at C4', C5', and C6' would exhibit more complex splitting, appearing as multiplets due to ortho- and meta-couplings.
For the furan ring, three distinct proton signals are expected. The proton at the C5'' position of the furan ring typically resonates furthest downfield among the furan protons. The protons at C3'' and C4'' would appear as a doublet of doublets and a triplet, respectively. The proton on the oxazole ring (H-4) is expected to appear as a distinct singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' (Bromophenyl) | 8.15 - 8.25 | t | J ≈ 1.8 |
| H-4' (Bromophenyl) | 7.95 - 8.05 | d | J ≈ 7.8 |
| H-5' (Bromophenyl) | 7.40 - 7.50 | t | J ≈ 7.9 |
| H-6' (Bromophenyl) | 7.70 - 7.80 | ddd | J ≈ 8.0, 2.0, 1.0 |
| H-4 (Oxazole) | 7.30 - 7.40 | s | - |
| H-3'' (Furan) | 6.90 - 7.00 | d | J ≈ 3.4 |
| H-4'' (Furan) | 6.60 - 6.70 | dd | J ≈ 3.4, 1.8 |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Oxazole) | 160.0 - 162.0 |
| C-4 (Oxazole) | 123.0 - 125.0 |
| C-5 (Oxazole) | 151.0 - 153.0 |
| C-1' (Bromophenyl) | 128.0 - 130.0 |
| C-2' (Bromophenyl) | 129.0 - 131.0 |
| C-3' (Bromophenyl) | 122.0 - 124.0 |
| C-4' (Bromophenyl) | 133.0 - 135.0 |
| C-5' (Bromophenyl) | 130.0 - 132.0 |
| C-6' (Bromophenyl) | 125.0 - 127.0 |
| C-2'' (Furan) | 144.0 - 146.0 |
| C-3'' (Furan) | 110.0 - 112.0 |
| C-4'' (Furan) | 112.0 - 114.0 |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons on the bromophenyl ring (e.g., H-4' with H-5', H-5' with H-6') and the furan ring (H-3'' with H-4'', H-4'' with H-5'').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton (e.g., C-4 to H-4, C-3'' to H-3'').
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different ring systems. For example, correlations would be expected from the oxazole proton (H-4) to carbons in the furan ring (C-2'' and C-5) and from the bromophenyl protons (e.g., H-2' and H-6') to the C-2 carbon of the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to confirm the spatial arrangement of the substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The oxazole ring has a set of characteristic vibrational frequencies. These include C=N and C=C stretching vibrations, as well as ring breathing modes. The parent oxazole compound shows absorptions around 1537, 1498, and 1326 cm⁻¹ (ring stretching) and at 1143 and 1080 cm⁻¹ (ring breathing). derpharmachemica.com For 2,5-disubstituted oxazoles, these bands will be present and may be shifted slightly depending on the nature of the substituents.
Table 3: Characteristic IR Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch (Phenyl, Furan) | 3150 - 3000 | Medium-Weak |
| C=N Stretch (Oxazole) | 1620 - 1600 | Medium |
| C=C Stretch (Aromatic Rings) | 1600 - 1450 | Medium-Strong |
| Oxazole Ring Breathing | 1150 - 1050 | Medium |
| Aryl C-H "oop" Bending | 900 - 675 | Strong |
The IR spectrum will also display absorptions characteristic of the specific bonds in the substituent groups.
Aryl and Furan C-H Stretches: The stretching vibrations of the C-H bonds on both the bromophenyl and furan rings are expected to appear in the region of 3150-3000 cm⁻¹.
C-Br Stretch: The presence of the bromine atom on the phenyl ring will give rise to a characteristic C-Br stretching absorption. This is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹. The exact position can help confirm the presence of the bromo-substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For this compound, both high-resolution and standard mass spectrometry techniques would provide critical information.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is crucial for confirming its elemental composition. The molecular formula for this compound is C₁₃H₈BrNO₂. The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a natural abundance ratio of approximately 1:1. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units.
The theoretical exact mass for the monoisotopic molecular ion [M]⁺ can be calculated, which would be confirmed by an HRMS measurement, typically with an error of less than 5 ppm. mdpi.com
Table 1: Predicted HRMS Data for this compound This table presents theoretical values as specific experimental data is not publicly available.
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₁₃H₈⁷⁹BrNO₂]⁺ | ⁷⁹Br | 304.9760 |
| [C₁₃H₈⁸¹BrNO₂]⁺ | ⁸¹Br | 306.9740 |
| [C₁₃H₉⁷⁹BrNO₂]⁺ | ⁷⁹Br | 305.9838 (for [M+H]⁺) |
The fragmentation pattern of a molecule is highly dependent on the ionization technique used. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, while EI is a high-energy technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure. nih.govnih.gov
Predicted Electrospray Ionization (ESI) Fragmentation: Under positive mode ESI-MS, this compound is expected to be readily protonated, likely on the oxazole nitrogen atom, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion would likely proceed through the cleavage of the heterocyclic rings, as they are often the most labile parts of such molecules. researchgate.netresearchgate.netmdpi.com
Predicted Electron Impact (EI) Fragmentation: Under EI conditions, the molecular ion [M]⁺• would be formed, followed by extensive fragmentation. The fragmentation of furan itself is known to produce a prominent C₃H₃⁺ fragment (m/z 39). mostwiedzy.plresearchgate.net For the target compound, key fragmentation pathways are predicted to involve:
Cleavage of the oxazole ring: This is a common pathway for substituted oxazoles and could lead to the loss of carbon monoxide (CO) or other small neutral molecules. nih.gov
Furan ring fragmentation: Loss of CO from the furan ring to form a cyclopropenyl cation is a characteristic pathway.
Bromophenyl group fragmentation: Cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), would result in a significant fragment ion.
Table 2: Predicted Major EI-MS Fragmentation Ions for this compound This table presents theoretically proposed fragmentation patterns. The relative abundance of ions would require experimental verification.
| Proposed Ion Structure | m/z (for ⁷⁹Br) | Proposed Neutral Loss |
|---|---|---|
| [C₁₃H₈BrNO₂]⁺• (Molecular Ion) | 305 | - |
| [C₁₂H₈BrNO]⁺• | 277 | CO |
| [C₁₃H₈NO₂]⁺ | 226 | •Br |
| [C₇H₄Br]⁺ (Bromophenyl cation) | 155 | C₆H₄NO₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λₘₐₓ) are characteristic of the electronic structure of a molecule, particularly the extent of its conjugated system. shimadzu.com
The structure of this compound features an extended π-conjugated system encompassing the furan ring, the oxazole ring, and the bromophenyl ring. This extensive conjugation is expected to result in electronic transitions at longer wavelengths (a bathochromic or red shift) compared to the individual, unsubstituted parent heterocycles. shimadzu.commasterorganicchemistry.com The parent furan ring exhibits a π → π* transition around 190-200 nm, while the unsubstituted oxazole ring absorbs at approximately 205 nm.
Based on analogous conjugated systems found in chalcones and other substituted heterocycles, it is predicted that the primary absorption bands for this compound would appear in the near-UV region. biointerfaceresearch.comresearchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound This table presents a theoretical estimation based on the analysis of similar conjugated structures. The solvent can significantly influence the absorption maxima.
| Predicted Transition Type | Estimated λₘₐₓ Range (in a non-polar solvent) | Chromophore |
|---|
Q & A
Basic: What are the primary synthetic routes for preparing 2-(3-Bromophenyl)-5-(furan-2-yl)oxazole?
Answer:
The synthesis typically involves cyclocondensation reactions. For example:
- Route 1 : Reacting 3-bromophenyl-substituted precursors with furan-2-carbaldehyde derivatives under dehydrating conditions (e.g., using POCl₃ or PPA as catalysts) .
- Route 2 : Utilizing bromomethyl intermediates (e.g., 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole) coupled with furan-2-yl groups via nucleophilic substitution, as described in procedural guides for analogous oxadiazole derivatives .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystal packing forces. Methodological steps include:
Cross-Validation : Compare experimental NMR (¹H/¹³C) with DFT-calculated chemical shifts .
X-Ray Crystallography : Confirm solid-state structure (e.g., bond lengths, dihedral angles) to identify steric or electronic distortions. For example, oxazole rings in similar compounds exhibit planarity deviations up to 5° due to substituent effects .
Variable-Temperature NMR : Detect conformational flexibility (e.g., furan ring puckering) that may explain shifts .
Example : In a related bromothiophene-oxadiazole derivative, X-ray data (C–C bond length = 1.45 Å) aligned with DFT predictions, but NMR showed unexpected splitting due to hindered rotation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign substituent positions (e.g., bromophenyl vs. furyl protons) using coupling patterns and DEPT-135 .
- IR Spectroscopy : Confirm oxazole ring formation (C=N stretch ~1600 cm⁻¹) and furan C-O-C (1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotope patterns .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Answer:
Key strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for cyclization steps. For bromophenyl derivatives, ZnCl₂ increased yields by 15% compared to BF₃ .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. In one study, DMF improved furan coupling efficiency by 20% .
- Temperature Control : Gradual heating (e.g., 50°C → 110°C) minimizes side reactions like furan ring decomposition .
Basic: What are the common impurities in synthesized this compound?
Answer:
- Unreacted Bromophenyl Precursor : Detected via TLC (Rf = 0.7 in hexane:EtOAc 3:1) .
- Oxazole Ring-Opened Byproducts : Identified by LC-MS (m/z = [M-28]⁺ due to CO loss) .
- Furan Oxidation Products : Mitigated by inert atmosphere (N₂/Ar) during synthesis .
Advanced: How does the bromine substituent influence electronic properties for applications in materials science?
Answer:
The electron-withdrawing bromine:
- Reduces HOMO-LUMO Gap : Calculated ΔE = 3.2 eV vs. 3.8 eV for non-brominated analogs, enhancing charge transport in organic semiconductors .
- Stabilizes Radical Intermediates : EPR studies show bromine’s spin-orbit coupling extends radical lifetimes by 20% .
- Directs Electrophilic Substitution : Bromine’s meta-directing effect enables regioselective functionalization (e.g., Suzuki coupling at the phenyl ring) .
Basic: What computational methods are used to predict this compound’s reactivity?
Answer:
- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry, calculate Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., SNAr vs. radical mechanisms) .
Advanced: How to analyze contradictory biological activity data across studies?
Answer:
Contradictions often stem from assay conditions. Mitigation strategies:
Dose-Response Curves : Confirm IC₅₀ reproducibility (e.g., ±10% variance acceptable).
Solubility Testing : Use DMSO stocks ≤0.1% to avoid aggregation artifacts .
Control for Light Sensitivity : Furan-oxazole derivatives may degrade under UV light, altering activity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Bromine Handling : Use fume hoods; bromophenyl intermediates are toxic and volatile .
- Oxazole Stability : Store under nitrogen at −20°C to prevent hydrolysis .
Advanced: How to design derivatives for enhanced photophysical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
